2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide
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Overview
Description
2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxy group, a benzylidene moiety, and a hydrazino linkage, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide typically involves multiple steps, including the formation of the benzylidene hydrazine intermediate and subsequent coupling with N-cyclohexylbenzamide. Common reagents used in these reactions include aldehydes, hydrazines, and amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction may produce benzyloxybenzylamine derivatives. Substitution reactions can lead to a variety of substituted benzylidene hydrazine derivatives .
Scientific Research Applications
2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-(4-(Benzyloxy)-3-MEO-benzylidene)hydrazino)(oxo)AC)amino)-N-PH-benzamide
- 2-(((2-(4-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-(3-ME-PH)benzamide
- 2-(((2-(3-MEO-benzylidene)hydrazino)(oxo)AC)amino)-N-(4-METHYLPHENYL)benzamide
Uniqueness
2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy group and cyclohexyl moiety differentiate it from similar compounds, potentially leading to unique reactivity and biological activity .
Properties
CAS No. |
765909-18-0 |
---|---|
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C29H30N4O4/c34-27(31-23-13-5-2-6-14-23)25-16-7-8-17-26(25)32-28(35)29(36)33-30-19-22-12-9-15-24(18-22)37-20-21-10-3-1-4-11-21/h1,3-4,7-12,15-19,23H,2,5-6,13-14,20H2,(H,31,34)(H,32,35)(H,33,36)/b30-19+ |
InChI Key |
PGSWFCLJIHNDEE-NDZAJKAJSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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